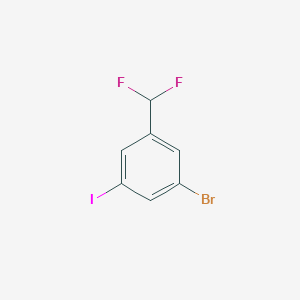

3-Bromo-5-iodobenzal fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Removal of Halogenated Anions from Aqueous Solutions

Layered double hydroxides (LDHs) and thermally activated LDHs have been investigated for their efficacy in removing fluoride, bromide, and iodide species from aqueous solutions. These studies highlight the potential for using similar compounds in environmental remediation and water treatment processes, specifically targeting halogenated pollutants (Theiss, Couperthwaite, Ayoko, & Frost, 2014).

Fluorosulfonylation Reagents in Organic Synthesis

The development of new fluorosulfonylation reagents, like 1-Bromoethene-1-sulfonyl fluoride, offers unique tris-electrophile capabilities and enriches the sulfur(vi) fluoride exchange (SuFEx) tool cabinet. This advancement opens new avenues in regioselective synthesis and functionalization of organic compounds, highlighting the role of halogenated compounds in enhancing synthetic methodologies (Leng & Qin, 2018).

Synthesis of Nucleoside Antibiotics

Research into the synthesis of nucleoside antibiotics demonstrates the utility of iodine fluoride in the formation of fluoro-iodo nucleosides, underscoring the significance of halogenated compounds in medicinal chemistry and drug development (Jenkins, Verheyden, & Moffatt, 1976).

Aliphatic C-H Fluorination

The catalytic fluorination of aliphatic C-H bonds using fluoride ion salts showcases the development of safer and more efficient methods for introducing fluorine into organic molecules. This process is crucial for the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals, agrochemicals, and material sciences (Liu et al., 2012).

Radiopharmaceutical Synthesis

Spirocyclic hypervalent iodine(III)-mediated radiofluorination techniques have improved the synthesis of radiopharmaceuticals for molecular imaging, particularly in positron emission tomography (PET). This advancement underscores the critical role of halogenated compounds in medical diagnostics and therapy (Rotstein, Stephenson, Vasdev, & Liang, 2014).

Mecanismo De Acción

Safety and Hazards

“3-Bromo-5-iodobenzal fluoride” is classified as having acute toxicity if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-bromo-3-(difluoromethyl)-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPWPQZTEFJFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodobenzal fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)

![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)